![molecular formula C14H19N3O7S B010848 (2S)-2-amino-3-[3-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid CAS No. 110823-49-9](/img/structure/B10848.png)
(2S)-2-amino-3-[3-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-S-Cysteinyl-glycyldopa is a compound that plays a significant role in the field of biochemistry, particularly in the study of melanogenesis and oxidative stress. It is a derivative of dopa, a key intermediate in the biosynthesis of melanin, and is formed through the interaction of dopaquinone with cysteine and glycine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-S-Cysteinyl-glycyldopa involves the nucleophilic addition of cysteine and glycine to dopaquinone. This reaction typically occurs under mild conditions, with the presence of a buffer solution to maintain a neutral pH. The reaction can be catalyzed by enzymes such as tyrosinase, which facilitates the oxidation of dopa to dopaquinone.
Industrial Production Methods
Industrial production of 5-S-Cysteinyl-glycyldopa is not well-documented, as it is primarily studied in a research context. the synthesis can be scaled up using standard organic synthesis techniques, including the use of bioreactors to maintain optimal reaction conditions and ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-S-Cysteinyl-glycyldopa undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: It can be reduced back to its original dopa form.
Substitution: It can undergo substitution reactions where the cysteine or glycine moieties are replaced by other amino acids or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled pH conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, which are important intermediates in the biosynthesis of melanin and other pigments.
Wissenschaftliche Forschungsanwendungen
5-S-Cysteinyl-glycyldopa has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of melanogenesis and the role of cysteine and glycine in this process.
Biology: It is studied for its antioxidative properties and its role in protecting cells from oxidative stress.
Industry: It is used in the development of skin care products aimed at regulating melanin production and protecting the skin from oxidative damage.
Wirkmechanismus
The mechanism of action of 5-S-Cysteinyl-glycyldopa involves its interaction with dopaquinone, leading to the formation of melanin intermediates. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The molecular targets include enzymes involved in melanin biosynthesis, such as tyrosinase, and pathways related to oxidative stress response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-S-Cysteinyldopa: A closely related compound that also plays a role in melanogenesis and has antioxidative properties.
L-DOPA: A precursor to dopamine and melanin, used in the treatment of Parkinson’s disease.
D-DOPA: An enantiomer of L-DOPA with similar properties but different biological activity.
Uniqueness
5-S-Cysteinyl-glycyldopa is unique due to its dual role in melanogenesis and antioxidative defense. Its ability to interact with both cysteine and glycine makes it a valuable compound for studying the complex mechanisms of melanin biosynthesis and oxidative stress.
Eigenschaften
CAS-Nummer |
110823-49-9 |
|---|---|
Molekularformel |
C14H19N3O7S |
Molekulargewicht |
373.38 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[3-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H19N3O7S/c15-7(14(23)24)1-6-2-9(18)12(21)10(3-6)25-5-8(16)13(22)17-4-11(19)20/h2-3,7-8,18,21H,1,4-5,15-16H2,(H,17,22)(H,19,20)(H,23,24)/t7-,8-/m0/s1 |
InChI-Schlüssel |
BEKGUNWQTPPXTG-YUMQZZPRSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)N)CC(C(=O)O)N |
Isomerische SMILES |
C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)NCC(=O)O)N)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)N)CC(C(=O)O)N |
Synonyme |
5-S-cysteinyl-glycine-dopa 5-S-cysteinyl-glycyl-dopa 5-S-cysteinyl-glycyldopa |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


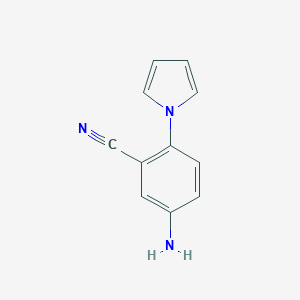
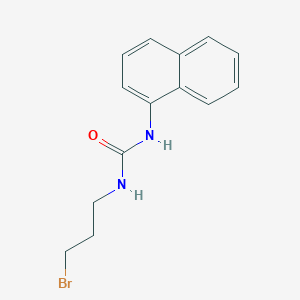
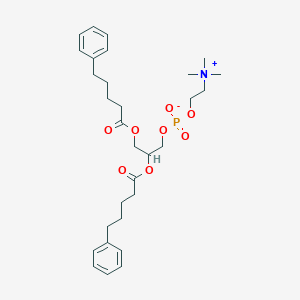
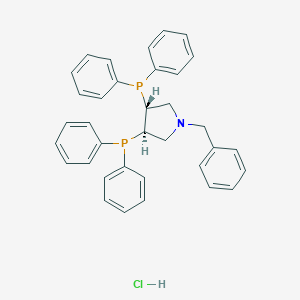

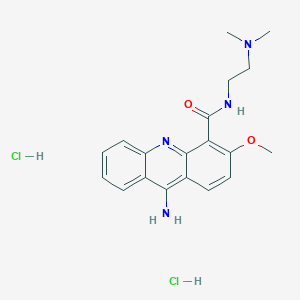
![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)
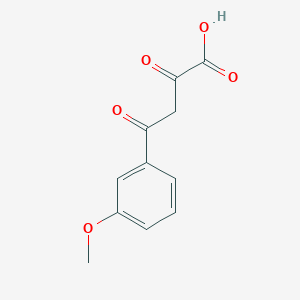
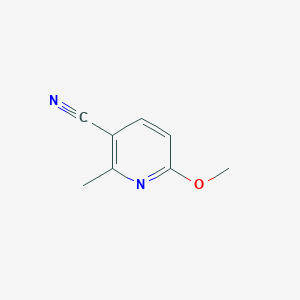
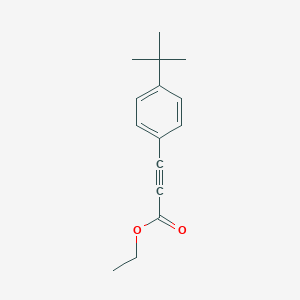

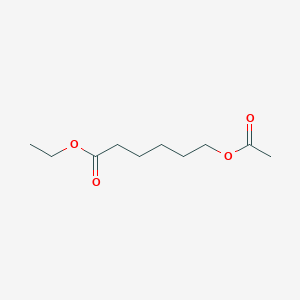
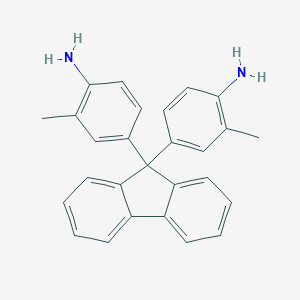
![1-butyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one](/img/structure/B10791.png)
